

# Application Note: High-Resolution Mass Spectrometry of Trazodone-4,4'-Dimer

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## Compound of Interest

Compound Name: Trazodone-4,4'-Dimer

Cat. No.: B8820939

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## Abstract

This application note details a high-resolution mass spectrometry (HRMS) method for the identification and characterization of a Trazodone dimer impurity, specifically the **Trazodone-4,4'-Dimer**. Trazodone, an antidepressant drug, can undergo degradation under various stress conditions, leading to the formation of impurities that can affect the safety and efficacy of the final drug product. This document provides a comprehensive protocol for the separation and analysis of this dimer using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer. The presented methodologies are crucial for researchers, scientists, and drug development professionals involved in impurity profiling and stability studies of Trazodone.

## Introduction

Trazodone is a widely prescribed antidepressant medication.<sup>[1][2][3]</sup> During its synthesis, storage, or under forced degradation conditions, various impurities can be formed.<sup>[1][2][4]</sup> Among these, dimeric impurities are of significant concern due to their potential to alter the pharmacological and toxicological profile of the drug. Photodegradation has been shown to be a significant pathway for the formation of Trazodone dimers.<sup>[1][2]</sup> Therefore, sensitive and specific analytical methods are required for the detection and characterization of these low-level impurities. High-resolution mass spectrometry offers the necessary mass accuracy and resolution to confidently identify and structurally elucidate such compounds. This application note focuses on the analysis of **Trazodone-4,4'-Dimer**, providing a detailed experimental workflow, from sample preparation to data analysis.

## Experimental Protocols

### Sample Preparation

- Standard Preparation:
  - Prepare a stock solution of Trazodone reference standard at a concentration of 1 mg/mL in methanol.
  - Prepare a stock solution of **Trazodone-4,4'-Dimer** reference standard (if available) at a concentration of 0.1 mg/mL in methanol.
  - Working standard solutions are prepared by diluting the stock solutions with the mobile phase to the desired concentrations (e.g., 1 µg/mL for the dimer).
- Forced Degradation Sample Preparation:
  - To induce the formation of the **Trazodone-4,4'-Dimer**, a solution of Trazodone (1 mg/mL in methanol) is exposed to UV light (254 nm) for 24 hours.[\[1\]](#)
  - The stressed sample is then diluted with the mobile phase to an appropriate concentration for analysis.

### Liquid Chromatography

- Instrumentation: A UHPLC system equipped with a binary pump, autosampler, and column oven.
- Column: Acquity UPLC CSH C18 column (100 x 2.1 mm, 1.7 µm).[\[1\]](#)[\[2\]](#)
- Mobile Phase:
  - Solvent A: 10 mM ammonium acetate in water, pH 8.5.[\[1\]](#)[\[2\]](#)
  - Solvent B: Methanol.[\[1\]](#)[\[2\]](#)
- Gradient Elution: A gradient elution is employed for optimal separation.
- Flow Rate: 0.25 mL/min.[\[1\]](#)[\[2\]](#)

- Column Temperature: 30°C.[4]
- Injection Volume: 5 µL.

## High-Resolution Mass Spectrometry

- Instrumentation: A Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Scan Mode: Full scan MS and targeted MS/MS (product ion scan).
- Mass Range: m/z 100-1000.
- Source Parameters:
  - Capillary Voltage: 3.5 kV
  - Cone Voltage: 40 V
  - Source Temperature: 120°C
  - Desolvation Temperature: 350°C
  - Cone Gas Flow: 50 L/hr
  - Desolvation Gas Flow: 600 L/hr
- Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS experiments to obtain comprehensive fragmentation data.

## Data Presentation

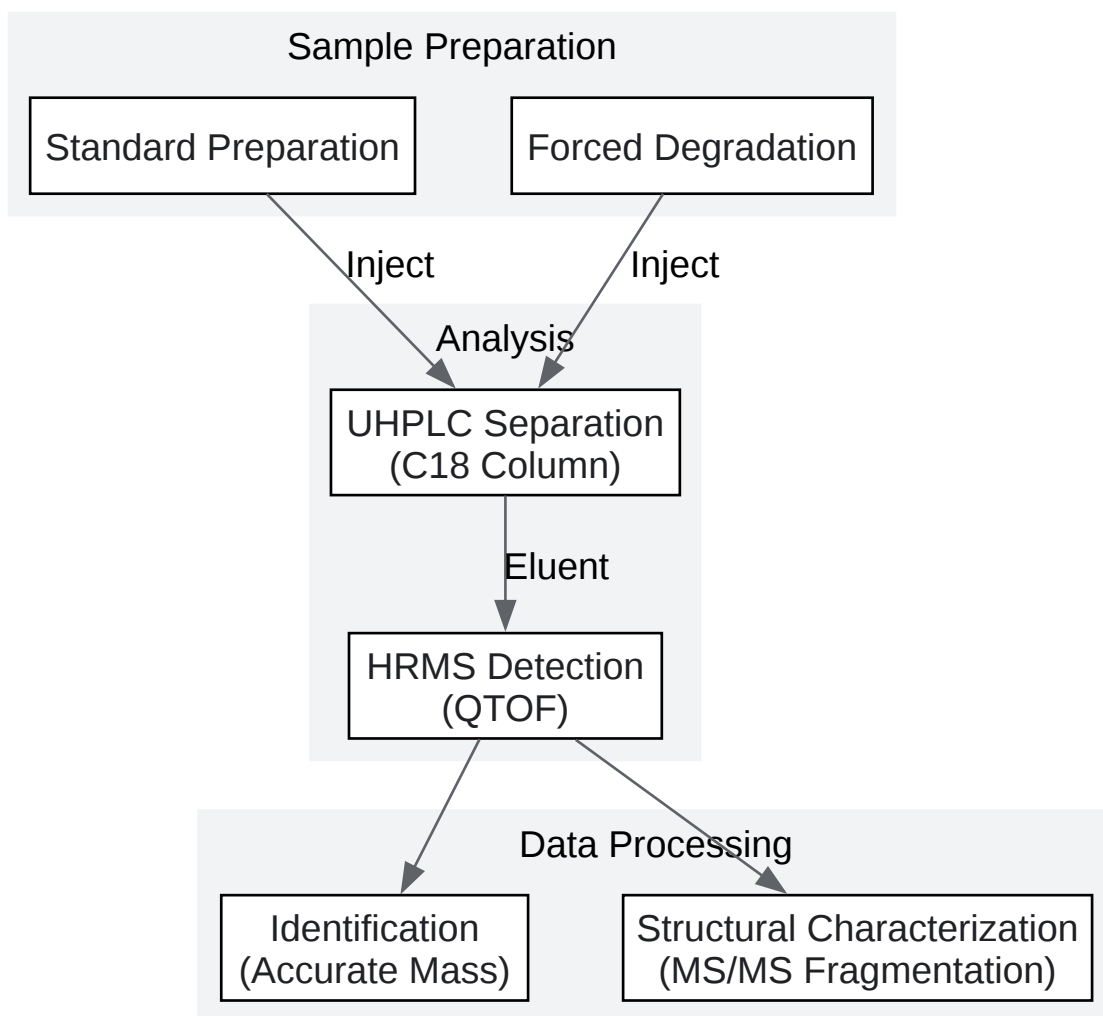
Table 1: High-Resolution Mass Spectrometry Data for Trazodone and **Trazodone-4,4'-Dimer**

Compound	Molecular Formula	Theoretical m/z [M+H] <sup>+</sup>	Measured m/z [M+H] <sup>+</sup>	Mass Error (ppm)	Retention Time (min)
Trazodone	C <sub>19</sub> H <sub>22</sub> ClN <sub>5</sub> O	372.1586	372.1582	-1.1	5.8
Trazodone-4,4'-Dimer	C <sub>40</sub> H <sub>46</sub> Cl <sub>2</sub> N <sub>10</sub> O <sub>2</sub>	769.3146	769.3139	-0.9	10.2

Table 2: Key MS/MS Fragmentation Data for **Trazodone-4,4'-Dimer**

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Fragment Structure/Neutral Loss
769.3139	573.2361	Loss of C <sub>10</sub> H <sub>13</sub> ClN <sub>2</sub> O
769.3139	385.1648	Cleavage of the dimer linkage
385.1648	176.0971	Fragmentation of the Trazodone monomer

## Mandatory Visualizations



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Caption: Experimental workflow for HRMS analysis.



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Caption: Formation of **Trazodone-4,4'-Dimer**.

## Conclusion

The described UHPLC-QTOF method provides a robust and reliable approach for the detection and characterization of the **Trazodone-4,4'-Dimer** impurity. The high mass accuracy and resolution of the QTOF analyzer allow for unambiguous identification, while the MS/MS capabilities provide valuable structural information. This method is suitable for routine quality control of Trazodone drug substances and formulations, as well as for in-depth impurity profiling during drug development and stability studies.

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## References

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